

Csf1R-IN-19: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Csf1R-IN-19

Cat. No.: B12378513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, **Csf1R-IN-19**. This document details its chemical structure, the pertinent signaling pathways it targets, and representative experimental protocols for its characterization.

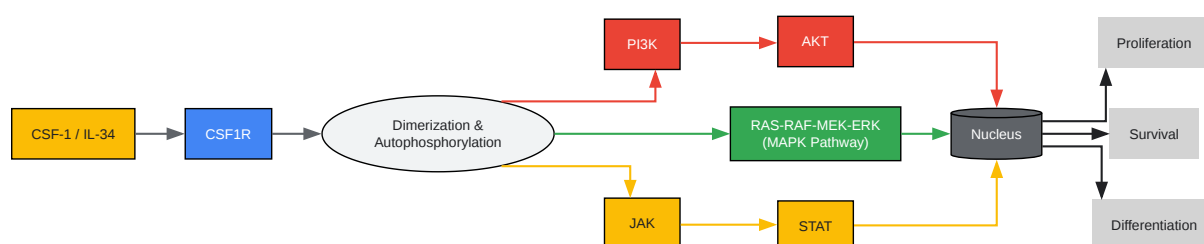
Chemical Structure and Properties

Csf1R-IN-19 is a potent inhibitor of CSF1R. While a definitive public record directly linking the trade name "**Csf1R-IN-19**" to a specific chemical structure is not readily available, information from chemical suppliers cross-referencing the CAS number 1819989-27-9 and the patent WO2015158283A1 allows for the confident inference of its chemical identity.

Identifier	Value
CAS Number	1819989-27-9
Molecular Formula	C ₂₀ H ₂₇ N ₇ O
IUPAC Name	4-((5-cyano-2-(piperidin-1-yl)phenyl)amino)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
SMILES	CN1CCC(CC1)NC(=O)c2oc(cc2)Nc3ccc(cc3N4CCCC4)C#N

The CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] Its activation is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34).[1][2] This binding event triggers the dimerization and subsequent autophosphorylation of the receptor, creating docking sites for various signaling proteins.[1] The recruitment of these proteins activates several downstream signaling cascades, most notably the PI3K-AKT, MAPK (ERK1/2), and JAK-STAT pathways, which collectively regulate fundamental cellular processes.[3]



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CSF1R Signaling Pathway Diagram

Bioactivity Data

As of the latest available information, specific quantitative bioactivity data for **Csf1R-IN-19**, such as IC₅₀ or K_i values, have not been publicly disclosed in peer-reviewed literature. Researchers are encouraged to consult the primary patent literature (WO2015158283A1) or contact the manufacturer for detailed inhibitory activity information.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the inhibitory activity of a compound like **Csf1R-IN-19** against its target, CSF1R. This protocol is based on established kinase assay methodologies.[4][5][6]

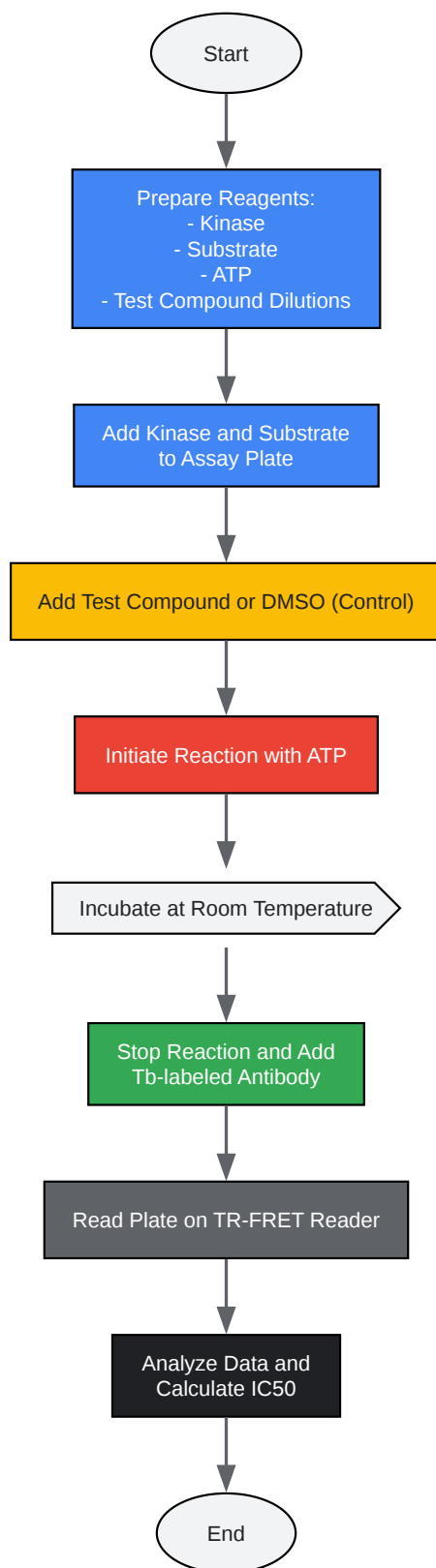
In Vitro CSF1R Kinase Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of CSF1R kinase activity.

Materials:

- Recombinant human CSF1R kinase domain
- Fluorescein-labeled poly-GT peptide substrate
- LanthaScreen™ Tb-anti-pY(PY20) antibody
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**Csf1R-IN-19**) dissolved in DMSO
- 384-well assay plates
- TR-FRET compatible plate reader

Workflow:



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Kinase Assay Experimental Workflow

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Csf1R-IN-19** in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range for IC₅₀ determination.
- **Reaction Setup:**
 - To each well of a 384-well plate, add the kinase and substrate solution.
 - Add the diluted test compound or DMSO (as a vehicle control).
 - Allow for a brief pre-incubation period.
- **Initiation of Kinase Reaction:** Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for ATP for the CSF1R enzyme.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Stop the reaction by adding a solution containing EDTA and the Tb-labeled anti-phosphotyrosine antibody.
- **Data Acquisition:** Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
- **Data Analysis:** Calculate the TR-FRET ratio. The percent inhibition is determined relative to the DMSO control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

Csf1R-IN-19 is a valuable tool for researchers investigating the role of CSF1R in various physiological and pathological processes. While public data on its specific bioactivity is limited, its chemical structure and the availability of established assay protocols provide a solid foundation for its use in preclinical research and drug discovery efforts targeting the CSF1R signaling pathway. Researchers are advised to consult the primary patent literature and suppliers for the most detailed and up-to-date information.

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